7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to a benzofuran core with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated benzofuran intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of certain enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and carboxylic acid functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-1-benzofuran-2-carboxylic acid: Lacks the methoxy group, which may result in different biological activity and reactivity.
7-(2-Hydroxyphenyl)-1-benzofuran-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and biological interactions.
7-(4-Methoxyphenyl)-1-benzofuran-2-carboxylic acid: The position of the methoxy group is different, which can affect the compound’s overall reactivity and biological activity.
Uniqueness
The presence of the methoxy group at the 2-position of the phenyl ring in 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other benzofuran derivatives and valuable for specific applications in research and industry.
Properties
CAS No. |
634905-16-1 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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